9-(4-Bromophenyl)-9-phenylfluorene
Overview
Description
9-(4-Bromophenyl)-9-phenylfluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a bromophenyl group and a phenyl group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromophenyl)-9-phenylfluorene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 9-bromo-9-phenylfluorene and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9-(4-Bromophenyl)-9-phenylfluorene can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the reaction.
Solvents: Organic solvents like toluene are commonly used.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, in a substitution reaction, the bromine atom could be replaced by another functional group.
Scientific Research Applications
Chemistry: 9-(4-Bromophenyl)-9-phenylfluorene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine:
Industry: In the field of materials science, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 9-(4-Bromophenyl)-9-phenylfluorene would depend on its specific application. In the context of organic electronics, its mechanism involves the efficient transport of electrons or holes, which is facilitated by its conjugated structure. In potential biological applications, the mechanism would involve interactions with specific molecular targets, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
9-(4-Bromophenyl)carbazole: Similar in structure but contains a carbazole core instead of a fluorene core.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group but has a different core structure.
Uniqueness: 9-(4-Bromophenyl)-9-phenylfluorene is unique due to its specific combination of a bromophenyl group and a phenyl group attached to a fluorene core. This unique structure imparts distinct electronic properties, making it valuable in applications such as OLEDs and other electronic devices.
Properties
IUPAC Name |
9-(4-bromophenyl)-9-phenylfluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Br/c26-20-16-14-19(15-17-20)25(18-8-2-1-3-9-18)23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKRYIPMHLUQHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937082-81-0 | |
Record name | 9-(4-bromophenyl)-9-phenyl-9H-fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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